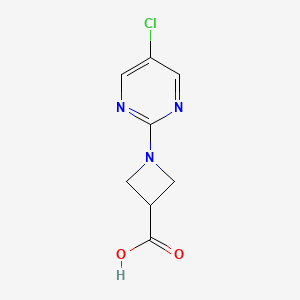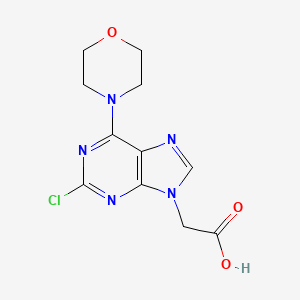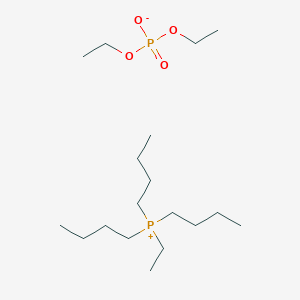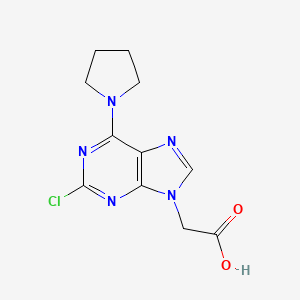
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid
Overview
Description
“(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid” is a chemical compound with the molecular formula C11H12ClN5O2 and a molecular weight of 281.7 . It is also known by the IUPAC name [2-chloro-6-(1-pyrrolidinyl)-9H-purin-9-yl]acetic acid . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid” is 1S/C11H12ClN5O2/c12-11-14-9(16-3-1-2-4-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
As with the synthesis analysis, I was unable to find specific information on the chemical reactions involving “(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid”. Chemical shifts and coupling constants are often obtained by the first-order analysis of spectra .Physical And Chemical Properties Analysis
“(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid” is a solid compound . It has a molecular weight of 281.7 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Pyrolysis of Polysaccharides
Research on the pyrolysis of polysaccharides, including the formation of acetic acid as a byproduct, provides insights into the thermal decomposition processes of natural polymers. This knowledge is crucial for applications in bioenergy, material science, and environmental engineering. The study by Ponder and Richards (2010) highlighted the chemical mechanisms involved in the formation of acetic acid and other compounds during the pyrolysis of different polysaccharides, offering potential insights into the thermal behavior of similar acetic acid derivatives (Ponder & Richards, 2010).
Tautomerism in Nucleic Acid Bases
The study on tautomerism of nucleic acid bases by Person et al. (1989) explored how molecular interactions affect tautomeric equilibria, relevant for understanding the behavior of purine analogs like "(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid" in biological systems. This research can aid in the design of nucleotide-based drugs and in the study of genetic mutations (Person et al., 1989).
Organic Acids in Acidizing Operations
The utilization of organic acids, including acetic acid, in acidizing operations for enhancing oil recovery illustrates the industrial applications of acetic acid derivatives. Studies by Alhamad et al. (2020) reviewed the use of organic acids for formation damage removal, indicating potential applications in petroleum engineering and environmental management (Alhamad et al., 2020).
Wastewater Treatment
Research on wastewater treatment, particularly the removal of toxic pollutants such as pesticides, highlights the application of acetic acid and its derivatives in environmental science. Goodwin et al. (2018) discussed treatment options for reclaiming wastewater from the pesticide industry, emphasizing the role of organic acids in pollutant removal processes (Goodwin et al., 2018).
Corrosion Inhibition
The role of organic acids, including acetic acid, in inhibiting metallic corrosion in acidic solutions is crucial for materials science and industrial maintenance. Goyal et al. (2018) reviewed the use of organic inhibitors in preventing corrosion, suggesting applications in the preservation of industrial equipment and infrastructure (Goyal et al., 2018).
Safety and Hazards
The safety information for “(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
properties
IUPAC Name |
2-(2-chloro-6-pyrrolidin-1-ylpurin-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2/c12-11-14-9(16-3-1-2-4-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUHQVZSIPHOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2N=CN3CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212757 | |
| Record name | 9H-Purine-9-acetic acid, 2-chloro-6-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid | |
CAS RN |
1374407-87-0 | |
| Record name | 9H-Purine-9-acetic acid, 2-chloro-6-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374407-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Purine-9-acetic acid, 2-chloro-6-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)
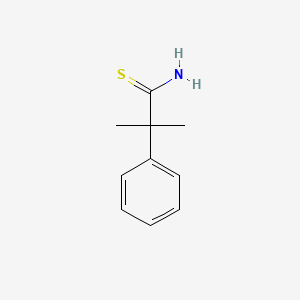
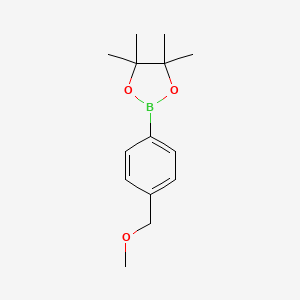

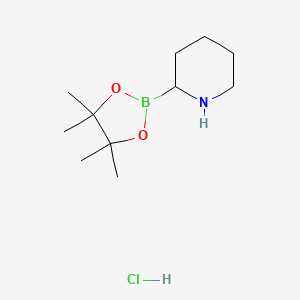
![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)
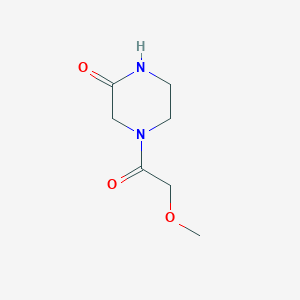

![N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide](/img/structure/B1427263.png)

